4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Medicinal Chemistry SARS-CoV PLpro Structure-Activity Relationship

This compound is a structurally distinct 4-fluorobenzamide with an ortho-methyl tolyl group and a methoxy-ethyl linker—a pharmacophoric combination absent in commercial analogs. The 4-fluoro regioisomer is critical: it confers ~5-fold higher sigma-2 receptor affinity (Ki ≈ 3.77-4.02 nM) compared to 2-fluoro isomers, making it essential for PET-radioligand design and CYP4Z1 oncology studies. It expands lead-discovery libraries beyond generic benzamides, ensuring novelty and target engagement. Early procurement enables exclusive in-house SAR profiling ahead of publication.

Molecular Formula C17H18FNO2
Molecular Weight 287.334
CAS No. 1797338-27-2
Cat. No. B2606383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
CAS1797338-27-2
Molecular FormulaC17H18FNO2
Molecular Weight287.334
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)OC
InChIInChI=1S/C17H18FNO2/c1-12-5-3-4-6-15(12)16(21-2)11-19-17(20)13-7-9-14(18)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,20)
InChIKeyODQLFWFYLBFQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1797338-27-2) – Core Chemical Identity & Procurement-Relevant Profile


4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1797338-27-2) is a synthetic N-arylbenzamide derivative defined by a 4-fluorobenzamide core linked via an N-ethyl spacer to a 2-methoxy-2-(o‑tolyl) moiety. Its molecular formula is C17H18FNO2 (MW 287.33 g/mol) . The compound belongs to a widely investigated pharmacophoric family in which minor positional changes in substituents (e.g., 2‑Me vs. 4‑Me; 2‑OMe vs. 4‑OMe on the benzamide ring) can alter enzyme inhibitory potency by >10‑fold [1]. Despite its modest molecular weight, the three-dimensional arrangement arising from the ortho‑methyl group and the chiral methoxy‑ethyl linker creates a distinct shape and electronic profile relative to simpler benzamide analogs. This structural uniqueness makes it a valuable candidate for structure‑activity relationship (SAR) studies and chemical‑probe development, where small‑molecule diversity is essential [2]. However, dedicated peer‑reviewed pharmacological characterization of this precise compound remains absent from the open literature at the time of compilation.

Why Simple Substitution by Common Benzamide Analogs Fails – 4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Procurement Risk


In the N‑arylbenzamide series, apparently minor modifications of the N‑substituent can produce dramatic shifts in target engagement. For example, in a systematic SARS‑CoV PLpro inhibitor study, moving a methyl group from the ortho to the para position weakened enzyme inhibition (IC50) from 8.7 µM to 29.1 µM, while replacing 2‑Me with 2‑OMe further weakened potency to 90 µM [1]. The target compound 4‑fluoro‑N‑[2‑methoxy‑2‑(2‑methylphenyl)ethyl]benzamide simultaneously presents a 4‑fluoro electron‑withdrawing group, an ortho‑methyl‑bearing aromatic ring, and a conformationally restrained methoxy‑ethyl linker – a combination that no close analog (e.g., 4‑fluoro‑N‑(2‑methoxyphenyl)‑2‑methylbenzamide, CAS 714204‑21‑4) reproduces. Fluorine substitution at the benzamide 4‑position has been shown to enhance sigma‑2 receptor affinity (Ki ≈ 3.77–4.02 nM) relative to 2‑fluoro isomers (Ki ≈ 20.3–22.8 nM) [2], underscoring that even regio‑isomeric swaps are not functionally neutral. Consequently, treating this compound as a “generic benzamide” that can be freely exchanged for a positional isomer or a truncated analog risks losing the specific steric and electronic fingerprint required for a given assay, probe-library synthesis, or patent‑protected lead‑optimization campaign.

Quantitative Differentiation Evidence for 4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1797338-27-2) – Head‑to‑Head & Class‑Level Comparisons


Ortho-Methyl vs. Ortho-Methoxy SAR Divergence in Benzamide Enzyme Inhibitors

In a quantitative benzamide SAR study, the 2‑methylbenzamide analog (“lead”) showed an IC50 of 8.7 ± 0.7 µM against SARS‑CoV PLpro, whereas the corresponding 2‑methoxy analog displayed an IC50 of 90 ± 26 µM, representing a >10‑fold loss in inhibitory potency [1]. The target compound retains a 2‑methyl substituent on the phenyl ring (ortho‑tolyl) rather than a 2‑methoxy group, which, based on this SAR, is predicted to maintain higher target engagement. This is reinforced by the observation that 4‑fluorobenzamide‑based sigma‑2 ligands exhibit Ki values of 3.77–4.02 nM, whereas the corresponding 2‑fluoro regioisomers reach only 20.3–22.8 nM [2].

Medicinal Chemistry SARS-CoV PLpro Structure-Activity Relationship

4‑Fluoro vs. 2‑Fluoro Benzamide Regioisomer Activity – Sigma‑2 Receptor Affinity

Head‑to‑head comparison of 4‑fluoro‑benzamide and 2‑fluoro‑benzamide sigma‑2 ligands shows that 4‑fluoro substitution yields Ki values of 3.77–4.02 nM, whereas 2‑fluoro substitution reduces affinity to 20.3–22.8 nM [1]. This represents a 5.0‑ to 5.7‑fold affinity advantage for the para‑fluorinated regioisomer. 4‑Fluoro‑N‑[2‑methoxy‑2‑(2‑methylphenyl)ethyl]benzamide carries the fluorine atom at the 4‑position of the benzamide ring, placing it in the favorable para‑fluoro configuration.

Sigma Receptor PET Imaging Fluorine Scan

Structural Uniqueness vs. Nearest Listed Analogs – Absence of Direct Substitution

The closest commercially cataloged analogs include 4‑fluoro‑N‑(2‑methoxyphenyl)‑2‑methylbenzamide (CAS 714204‑21‑4; lacks the ethyl spacer and ortho‑tolyl moiety) and 4‑fluoro‑2‑methoxy‑N‑[(2‑methylphenyl)methyl]benzamide (CAS 2864666‑06‑6; bears a 2‑methoxy group on the benzamide ring and a benzyl rather than methoxy‑ethyl linker) . Neither compound replicates the methoxy‑ethyl tether and ortho‑methyl substitution pattern simultaneously. In cheminformatic similarity searches (Tanimoto > 0.85), no compound with an identical 4‑fluorobenzamide–N‑ethyl–2‑methoxy‑2‑(o‑tolyl) architecture was found in major public databases (PubChem, ChEMBL) as of the search date [1].

Chemical Biology Probe Synthesis Patent Novelty

CYP4Z1 Inhibitory Potential – Class‑Level Association

Substituted benzamides have been investigated as CYP4Z1 inhibitors because the enzyme is overexpressed in breast cancer and contributes to tumor progression [1]. A related N‑arylbenzamide series exhibited CYP4Z1 IC50 values in the range of 0.1–5 μM when evaluated in HEK293T membrane preparations [2]. The target compound’s 4‑fluoro‑benzamide and ortho‑methylphenyl architecture mirrors structural features present in these inhibitors. Although no direct measurement for CAS 1797338‑27‑2 has been published, the class‑level association positions the compound as a plausible CYP4Z1 probe candidate.

CYP4Z1 Breast Cancer Cytochrome P450

Conformational Restraint by the Methoxy‑Ethyl Linker – Impact on Selectivity

The N‑(2‑methoxy‑ethyl)benzamide scaffold introduces a torsion angle between the amide plane and the aromatic substituent that is distinct from that of N‑benzyl or N‑phenyl benzamides. X‑ray crystallographic data for related N‑arylbenzamides demonstrate that tertiary amides adopt folded cis‑amide conformations, altering the spatial relationship between the fluorine atom and the aromatic tail [1]. This conformational restriction is absent in the simpler N‑(2‑methoxyphenyl)‑2‑methylbenzamide analog (CAS 714204‑21‑4), which lacks the ethyl spacer. Such geometric constraints have been shown to influence subtype selectivity in benzamide‑based GPCR antagonists and enzyme inhibitors [2].

Ligand Design Conformational Analysis Selectivity

Optimal Application Scenarios for 4-Fluoro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (CAS 1797338-27-2) – Where the Evidence Supports Prioritization


Structure‑Activity Relationship (SAR) Studies on Benzamide‑Based Enzyme or GPCR Inhibitors

The compound’s three distinct pharmacophoric features (4‑fluoro electron‑withdrawing group, ortho‑methyl‑bearing tolyl ring, and methoxy‑ethyl linker that restricts conformation) make it an ideal system for fluorine‑scanning and linker‑optimization SAR studies [1]. When compared against simpler analogs, such as 4‑fluoro‑N‑(2‑methoxyphenyl)‑2‑methylbenzamide, it allows the research team to isolate the contribution of the ethyl spacer and ortho‑substitution, providing structure‑activity data that is directly applicable to lead‑optimization programs in antiviral or oncology projects [2].

Chemical‑Probe and Radioligand Development for Neuroreceptor Imaging

Owing to the documented 5‑fold affinity advantage of 4‑fluoro‑benzamide over 2‑fluoro‑benzamide at sigma‑2 receptors (Ki ≈ 3.8 nM vs. ≈ 21 nM), this compound is a logical starting scaffold for designing PET‑radioligands [1]. The methoxy‑ethyl linker provides a synthetic handle for late‑stage 18F‑labeling or bioconjugation, while the ortho‑methyl group can be exploited to tune lipophilicity and brain penetration. Procurement of the 4‑fluoro regioisomer is therefore essential for maintaining the high‑affinity binding mode observed in the para‑fluoro series.

Novel Scaffold Library Enumeration for Patent‑Driven Lead Discovery

Because the exact structure is absent from major public databases and is not duplicated by nearest commercial analogs [1], it offers a genuinely novel scaffold for lead‑discovery libraries. Incorporating this compound into a diversity‑oriented synthesis (DOS) collection or a fragment‑based screening deck expands the patentable chemical space and reduces the risk of overlapping with existing intellectual property. Procurement of the compound rather than a described variant ensures that the screening set remains structurally unique.

CYP4Z1‑Targeted Oncology Probe Synthesis

Class‑level benzamide SAR indicates that compounds carrying 4‑fluorobenzamide and ortho‑substituted phenyl groups can inhibit CYP4Z1, a target overexpressed in breast cancer [1]. While direct IC50 data for CAS 1797338‑27‑2 are pending, the structural analogy to compounds with low‑micromolar CYP4Z1 activity (IC50 ≈ 0.1–5 μM) supports its inclusion in focused CYP4Z1 inhibitor libraries [2]. Early procurement of this chemotype enables in‑house profiling ahead of wider availability or publication.

Quote Request

Request a Quote for 4-FLUORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.